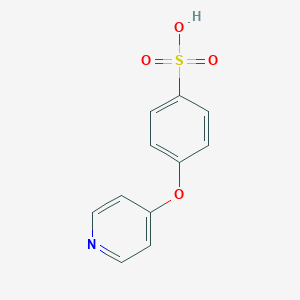

![molecular formula C8H4N2O4 B064761 Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione CAS No. 173531-25-4](/img/structure/B64761.png)

Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

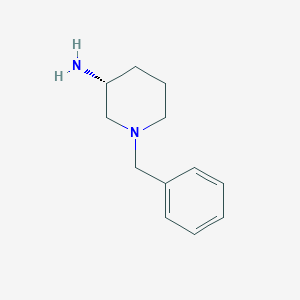

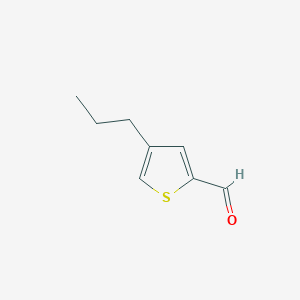

Benzo[1,2-d:5,4-d’]bisoxazole-2,6(3H,5H)-dione is a heterocyclic aromatic compound . It is composed of one benzene ring and two oxazole rings . This compound has been used as a monomer in the synthesis of poly(benzobisoxazole-co-imide) fibers .

Synthesis Analysis

The compound has been synthesized from readily available compounds of 4,6-diaminoresorcinol dihydrochloride (DAR) and p-aminobenzoic acid (PABA) . The synthesis process involves a two-step wet-spinning method .Molecular Structure Analysis

The compound has a symmetric structure and 2,6-benzobisoxazole units . The structure of the compound has been characterized by 1H and 13C NMR spectroscopy, HRMS, as well as by elemental analysis, UV/Vis, and emission spectroscopy .Chemical Reactions Analysis

The compound has been used as a monomer in the synthesis of poly(benzobisoxazole-co-imide) fibers . The incorporation of the compound in the polymer backbone is beneficial for forming well-defined crystalline regions in the resulted fibers during the thermal stretching process .Physical And Chemical Properties Analysis

The compound has unique advantages on the facile synthesis without any column chromatography purification, high solubility on the common organic solvents, and planar fused aromatic ring structure .科学的研究の応用

Optical and Electronic Properties

Influence of Conjugation Axis : The study by Tlach et al. (2013) explored how variations in the aryl group substitution and conjugation axis of benzobis(oxazole) compounds affect their optical and electronic properties. They found that structural modifications could significantly alter the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap, demonstrating the tunability of these properties for potential applications in materials science (Tlach et al., 2013).

Photovoltaic Applications

Nitrogen Substitutions in Copolymers : Tam and Lin (2016) reported the synthesis of a nitrogen-substituted copolymer intended for organic photovoltaic applications. This polymer, derived from benzo[1,2-d:4,5-d′]bisthiazole, showed altered molecular and electronic structures compared to its non-nitrogen-substituted counterpart, highlighting the impact of nitrogen incorporation on photovoltaic efficiency (Tam & Lin, 2016).

Chemical Synthesis and Self-Assembly

Synthesis and Self-Assembly of Pentanuclear Clusters : Cui et al. (2016) focused on the synthesis of a pentanuclear cluster using a new π-conjugated ligand that incorporates both TTF and triazole units. This research sheds light on the synthesis strategies and potential applications of such clusters in developing multifunctional materials with interesting magnetic properties (Cui et al., 2016).

Organic Thin-Film Transistors (OTFTs)

Development of Benzobisoxazole-Based Polymers : Jeong et al. (2023) developed novel conjugated polymers based on Benzo[1,2-d:4,5-d']bis(oxazole) for use in organic thin-film transistors. Their work demonstrates the potential of BBO-based polymers in OTFTs, highlighting the importance of structural modifications for enhancing electronic properties and device performance (Jeong et al., 2023).

将来の方向性

The compound has shown potential in the fabrication of high-performance fibers . Its use in the synthesis of poly(benzobisoxazole-co-imide) fibers has resulted in significant improvements in tensile strength and modulus . Therefore, it could be further explored for its potential applications in advanced composite materials .

特性

IUPAC Name |

3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKJHQJOCJIZGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1NC(=O)O3)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)